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2-(Methylthiomethyl)-3-phenylpropenal

Flavor synthesis Process chemistry Sulfur-containing aldehydes

2-(Methylthiomethyl)-3-phenylpropenal (CAS 65887-08-3), also known as alpha-benzylidene methional, is a sulfur-containing alpha-substituted cinnamaldehyde belonging to the cinnamaldehydes class (CHEBI:23245). It is a viscous yellow liquid, insoluble in water but miscible in fats, with a molecular formula C11H12OS and molecular weight 192.28 g/mol.

Molecular Formula C11H12OS
Molecular Weight 192.28 g/mol
Cat. No. B8700702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthiomethyl)-3-phenylpropenal
Molecular FormulaC11H12OS
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESCSCC(=CC1=CC=CC=C1)C=O
InChIInChI=1S/C11H12OS/c1-13-9-11(8-12)7-10-5-3-2-4-6-10/h2-8H,9H2,1H3
InChIKeyQJDHQEQDIWDMOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  miscible in fats

2-(Methylthiomethyl)-3-phenylpropenal (FEMA 3717) Procurement-Grade Specifications & Class Identity


2-(Methylthiomethyl)-3-phenylpropenal (CAS 65887-08-3), also known as alpha-benzylidene methional, is a sulfur-containing alpha-substituted cinnamaldehyde belonging to the cinnamaldehydes class (CHEBI:23245) [1]. It is a viscous yellow liquid, insoluble in water but miscible in fats, with a molecular formula C11H12OS and molecular weight 192.28 g/mol [2]. The compound is recognized as a flavoring agent by JECFA (No. 505) and FEMA (No. 3717), with a minimum assay of 98% comprising ~87% trans and ~13% cis isomers [2]. Its characteristic odor profile—green, weedy, broccoli, green bean—distinguishes it from other cinnamaldehyde derivatives used in flavor and fragrance applications [3].

Why Generic Cinnamaldehyde or Methional Analogs Cannot Replace 2-(Methylthiomethyl)-3-phenylpropenal


Although 2-(methylthiomethyl)-3-phenylpropenal shares the cinnamaldehyde backbone with numerous flavor compounds, substitution with unmodified cinnamaldehyde, alpha-alkyl cinnamaldehydes, or simple sulfur aldehydes such as methional fails to replicate its organoleptic signature and safety profile. Cinnamaldehyde (FEMA 2286) exhibits a warm, spicy cinnamon character and is a known skin sensitizer [1], whereas the alpha-methylthiomethyl substituent shifts the odor to green, broccoli-like notes and, consistent with the class of alpha-substituted cinnamaldehydes, substantially reduces skin sensitization potential [2]. Methional, while also sulfur-containing, imparts a cooked-potato, meaty aroma—fundamentally different from the target compound's vegetable-green profile [3]. Generic substitution therefore fails on both sensory fidelity and toxicological grounds, making compound-specific procurement essential for formulators targeting green vegetable flavor notes.

Product-Specific Quantitative Evidence Guide for 2-(Methylthiomethyl)-3-phenylpropenal


Synthesis Yield Improvement: 52% vs. Literature 8% – Enabling Scalable Procurement

A 2024 process optimization study reported a novel synthetic route achieving 52% yield for 2-(methylthiomethyl)-3-phenylpropenal, a 6.5-fold improvement over the literature-reported yield of ~8% [1]. This was accomplished using cinnamaldehyde, dimethyl sulfoxide, and oxalyl chloride in xylene under optimized reflux conditions, confirmed by GC-MS monitoring [1].

Flavor synthesis Process chemistry Sulfur-containing aldehydes

Reduced Skin Sensitization Potential vs. Cinnamaldehyde: Alpha-Substitution Class Effect

Alpha-substituted cinnamaldehydes, as a class, are known not to be skin sensitizers, reacting very slowly or not at all with amines compared to cinnamaldehyde [1]. This class-level inference applies to 2-(methylthiomethyl)-3-phenylpropenal, which bears an alpha-methylthiomethyl substituent. Cinnamaldehyde, in contrast, is a recognized skin sensitizer that reacts readily with epsilon-amino groups on protein side chains [1].

Toxicology Skin sensitization Structure-activity relationship

Safety Margin: NOEL of 1.4 mg/kg bw/day Confirmed via JECFA Evaluation

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated 2-(methylthiomethyl)-3-phenylpropenal in 1999 and concluded no safety concern at current intake levels when used as a flavoring agent [1]. A NOEL (No Observed Effect Level) of 1.4 mg/kg bw/day has been reported [2].

Food safety Flavor toxicology Regulatory science

Distinct Green-Vegetable Organoleptic Profile vs. Methional and Cinnamaldehyde Analogs

2-(Methylthiomethyl)-3-phenylpropenal delivers a green, weedy, broccoli, green bean aroma at 0.10% in dipropylene glycol [2]. This profile is distinct from methional (cooked potato, meaty, sulfury) [1] and from cinnamaldehyde and alpha-alkyl cinnamaldehydes which impart spicy, cinnamon, fruity, or floral notes [3]. The combination of sulfur and alpha-substitution on the cinnamaldehyde scaffold uniquely generates the sought-after vegetable-green character.

Flavor chemistry Organoleptic evaluation Odor profiling

Best Research and Industrial Application Scenarios for 2-(Methylthiomethyl)-3-phenylpropenal


Green Vegetable Flavor Formulation: Broccoli, Green Bean, and Herbal Profiles

The compound's defining green, weedy, broccoli, green bean aroma, documented at 0.10% in dipropylene glycol [REFS-3 from Section 3], makes it irreplaceable for flavor houses developing authentic vegetable profiles. Unlike methional (potato-meaty) or cinnamaldehyde (spicy-sweet), this compound directly delivers the target broccoli and green bean character [2][REFS-4 from Section 3]. Formulators can use it as a key impact chemical in compounded savory flavors, dry soup mixes, snack seasonings, and processed vegetable products.

Scalable Synthesis and Commercial Procurement of High-Purity Flavor Grade Material

The 2024 process achieving 52% yield with >98% purity (87% trans, 13% cis) overcomes the historical 8% yield bottleneck [REFS-1 from Section 3][REFS-2 from Section 1]. This enables cost-effective procurement of kilogram to multi-kilogram quantities for industrial flavor manufacturing. Procurement specialists can now source material produced under optimized, reproducible conditions with defined stereoisomeric composition.

Low-Sensitization Fragrance and Flavor Applications Requiring Cinnamaldehyde Scaffold Benefits

Based on the class-level evidence that alpha-substituted cinnamaldehydes lack the skin sensitization liability of unsubstituted cinnamaldehyde [REFS-1 from Section 3], procurement of this compound is justified for personal care, cosmetic, and leave-on food contact applications where cinnamaldehyde's sensitization potential is prohibitive. The favorable JECFA safety evaluation and established NOEL of 1.4 mg/kg bw/day further support its use in consumer products [1][REFS-2 from Section 3].

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